REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH2:10]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1B(O)O)[CH2:11][CH:12]([CH3:14])[CH3:13].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4]([C:21]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[O:15][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])[N:3]=1 |f:3.4.5,7.8.9|
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Name
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|
Quantity
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7.32 g
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Type
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reactant
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Smiles
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ClC1=NC(=CC(=N1)Cl)Cl
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Name
|
|
Quantity
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4.1 g
|
Type
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reactant
|
Smiles
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C(CC(C)C)OC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
|
0.8 mmol
|
Type
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reactant
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Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
|
Name
|
|
Quantity
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40 mL
|
Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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0.4 mmol
|
Type
|
catalyst
|
Smiles
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CC(=O)[O-].CC(=O)[O-].[Pd+2]
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was cooled down to room temperature
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Type
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CUSTOM
|
Details
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then partitioned between EtOAc and water
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Type
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CUSTOM
|
Details
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Layers were separated
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Type
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WASH
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Details
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the organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to result in 4.3 g (70%) of 2,4-dichloro-6-(2-(isopentyloxy)phenyl)pyrimidine as a white solid
|
Name
|
|
Type
|
|
Smiles
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ClC1=NC(=CC(=N1)Cl)C1=C(C=CC=C1)OCCC(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |